molecular formula C47H80O3 B1234166 D-alpha-Tocopherol linoleate CAS No. 36148-84-2

D-alpha-Tocopherol linoleate

Cat. No. B1234166
CAS RN: 36148-84-2
M. Wt: 693.1 g/mol
InChI Key: OFUHPGMOWVHNPN-QWZFGMNQSA-N
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Description

D-alpha-Tocopherol linoleate is a form of Vitamin E . It is a class of organic compounds comprising various methylated phenols, many of which have vitamin E activity . It is used in skincare products due to its ability to protect the skin from free radical damage and strengthen the skin barrier . It is also used as a feed additive to enhance animal health and immune function .


Synthesis Analysis

Naturally sourced D-alpha-tocopherol can be extracted and purified from seed oils . The synthesis of this compound involves several important enzymes including glycerol-3-phosphate O-acyltransferase, linoleate 9S-lipoxygenase, acyl-CoA oxidase, and others that were enriched in fatty acid synthesis and oil accumulation .


Molecular Structure Analysis

The molecular structure of D-alpha-Tocopherol consists of a chromanol ring with a side chain located at the C2 position . The molecular formula of D-alpha-Tocopherol is C29H50O2 .


Chemical Reactions Analysis

This compound exhibits powerful antioxidant activity. It works by delivering a hydrogen atom to free radicals, which minimizes their damaging effects . It also has the capability to neutralize endogenous free radicals .


Physical And Chemical Properties Analysis

This compound is a fat-soluble substance. Its physical and chemical properties are closely related to its molecular structure, which includes a chromanol ring and a hydrophobic side chain that allows for penetration into biological membranes .

Mechanism of Action

D-alpha-Tocopherol linoleate’s mechanism of action involves its antioxidant properties. It is a peroxyl radical scavenger and especially protects polyunsaturated fatty acids within endogenous cell membrane phospholipids and plasma lipoproteins . It also has the ability to downregulate the expression of intracellular cell adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1 which lowers the adhesion of blood components to the endothelium .

Future Directions

Despite substantial knowledge about its role in animal nutrition, several questions remain unanswered about D-alpha-Tocopherol linoleate. Current research seeks to determine optimal supplementation levels, interactions with other nutrients, impacts on gene expression, cell signaling, and communication, as well as the effects of high dosages in livestock . In skincare, ongoing research aims to uncover its benefits and mechanisms of action further .

properties

IUPAC Name

[(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] (9Z,12Z)-octadeca-9,12-dienoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H80O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-33-44(48)49-45-40(6)41(7)46-43(42(45)8)34-36-47(9,50-46)35-27-32-39(5)31-26-30-38(4)29-25-28-37(2)3/h14-15,17-18,37-39H,10-13,16,19-36H2,1-9H3/b15-14-,18-17-/t38-,39-,47-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUHPGMOWVHNPN-QWZFGMNQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC1=C(C2=C(C(=C1C)C)O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H80O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6052037, DTXSID501314126
Record name dl-alpha-Tocopheryl linoleate
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Record name α-Tocopheryl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

693.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51744-92-4, 36148-84-2
Record name α-Tocopheryl linoleate
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Record name Vitamin E linoleate
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name DL-alpha tocopheryl linoleate
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Record name alpha-Tocopherol linoleate, d-
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Record name α-Tocopheryl linoleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester, rel
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Record name 9,12-Octadecadienoic acid (9Z,12Z)-, (2R)-3,4-dihydro-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-2H-1-benzopyran-6-yl ester
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Record name .ALPHA.-TOCOPHEROL LINOLEATE, D-
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